molecular formula C16H15N3O4 B3905807 [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate

Cat. No.: B3905807
M. Wt: 313.31 g/mol
InChI Key: QDWGDMKNDADRSF-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises an amino group, a methylphenyl group, and a nitrobenzoate moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-3-6-12(7-4-10)15(17)18-23-16(20)13-8-5-11(2)14(9-13)19(21)22/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWGDMKNDADRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-methylbenzaldehyde and 4-methyl-3-nitrobenzoic acid in the presence of an appropriate catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and automated systems can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst; mild to moderate temperatures.

    Substitution: Various nucleophiles; solvents like ethanol or acetonitrile; controlled temperature and pH.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the original amino or nitro groups.

Scientific Research Applications

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Unlike dichloroaniline and 2,2’-bipyridyl, this compound combines an amino group, a methylphenyl group, and a nitrobenzoate moiety, making it versatile for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
Reactant of Route 2
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[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate

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